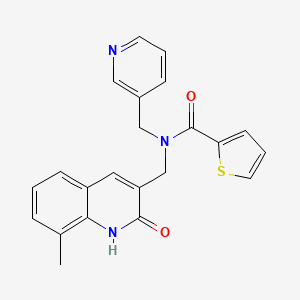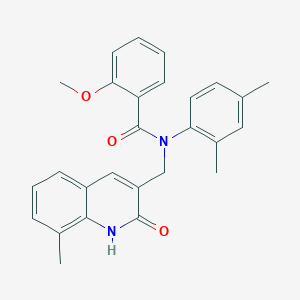
4-fluoro-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(m-tolyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-fluoro-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(m-tolyl)benzamide, also known as FMQB, is a chemical compound that has been studied for its potential use in scientific research. FMQB is a derivative of quinoline and benzamide, which are both known for their biological activities. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of FMQB will be discussed in
Wirkmechanismus
The mechanism of action of 4-fluoro-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(m-tolyl)benzamide is not fully understood. However, it has been reported that 4-fluoro-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(m-tolyl)benzamide can selectively bind to copper ions through the quinoline moiety. The binding of 4-fluoro-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(m-tolyl)benzamide to copper ions can induce a conformational change in the molecule, which can enhance its fluorescence emission. The mechanism of action of 4-fluoro-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(m-tolyl)benzamide as a photosensitizer involves the generation of singlet oxygen upon irradiation with light. The singlet oxygen can react with cellular components, such as lipids and proteins, leading to cell death. The mechanism of action of 4-fluoro-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(m-tolyl)benzamide as a kinase inhibitor involves the inhibition of the activity of protein kinase CK2 through the binding of 4-fluoro-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(m-tolyl)benzamide to the ATP-binding site of the enzyme.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-fluoro-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(m-tolyl)benzamide are not fully understood. However, it has been reported that 4-fluoro-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(m-tolyl)benzamide can selectively bind to copper ions and exhibit a strong fluorescence emission. This property of 4-fluoro-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(m-tolyl)benzamide can be utilized for the detection of copper ions in biological samples and environmental samples. 4-fluoro-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(m-tolyl)benzamide has also been reported to generate singlet oxygen upon irradiation with light, which can induce cell death in cancer cells. 4-fluoro-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(m-tolyl)benzamide has also been reported to inhibit the activity of protein kinase CK2, which is involved in the regulation of cell growth and proliferation.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-fluoro-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(m-tolyl)benzamide in lab experiments include its high yield and purity in synthesis, its selective binding to copper ions, its ability to generate singlet oxygen upon irradiation with light, and its inhibition of the activity of protein kinase CK2. The limitations of using 4-fluoro-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(m-tolyl)benzamide in lab experiments include its potential toxicity to cells and the need for further studies to fully understand its mechanism of action.
Zukünftige Richtungen
For the study of 4-fluoro-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(m-tolyl)benzamide include the development of new synthesis methods to improve its yield and purity, the investigation of its potential use as a fluorescent probe for the detection of other metal ions, the optimization of its use as a photosensitizer in photodynamic therapy, and the exploration of its potential use as a kinase inhibitor for the treatment of cancer and other diseases. Further studies are also needed to fully understand the mechanism of action of 4-fluoro-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(m-tolyl)benzamide and its potential toxicity to cells.
Synthesemethoden
The synthesis of 4-fluoro-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(m-tolyl)benzamide involves the reaction of 2-hydroxy-6-methoxyquinoline with m-tolyl isocyanate, followed by the reaction of the resulting intermediate with 4-fluorobenzoyl chloride. The final product is obtained after purification by column chromatography. The synthesis of 4-fluoro-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(m-tolyl)benzamide has been reported in the literature with high yields and purity.
Wissenschaftliche Forschungsanwendungen
4-fluoro-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(m-tolyl)benzamide has been studied for its potential use as a fluorescent probe for the detection of metal ions. It has been reported that 4-fluoro-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(m-tolyl)benzamide can selectively bind to copper ions and exhibit a strong fluorescence emission. This property of 4-fluoro-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(m-tolyl)benzamide can be utilized for the detection of copper ions in biological samples and environmental samples. 4-fluoro-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(m-tolyl)benzamide has also been studied for its potential use as a photosensitizer in photodynamic therapy. It has been reported that 4-fluoro-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(m-tolyl)benzamide can generate singlet oxygen upon irradiation with light, which can induce cell death in cancer cells. 4-fluoro-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(m-tolyl)benzamide has also been studied for its potential use as a kinase inhibitor. It has been reported that 4-fluoro-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(m-tolyl)benzamide can inhibit the activity of protein kinase CK2, which is involved in the regulation of cell growth and proliferation.
Eigenschaften
IUPAC Name |
4-fluoro-N-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]-N-(3-methylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21FN2O3/c1-16-4-3-5-21(12-16)28(25(30)17-6-8-20(26)9-7-17)15-19-13-18-14-22(31-2)10-11-23(18)27-24(19)29/h3-14H,15H2,1-2H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTDULWACDXDNAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N(CC2=CC3=C(C=CC(=C3)OC)NC2=O)C(=O)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-fluoro-N-[(6-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)methyl]-N-(3-methylphenyl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(1-butyl-6-methoxy-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-nitrobenzamide](/img/structure/B7713668.png)
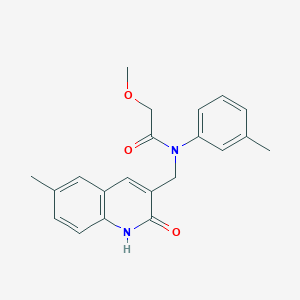
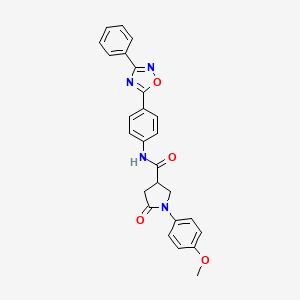
![N-(1,7-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-nitrobenzamide](/img/structure/B7713691.png)
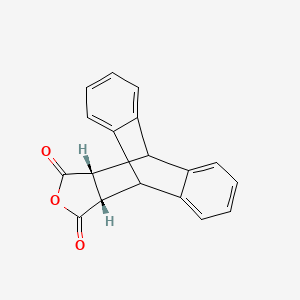
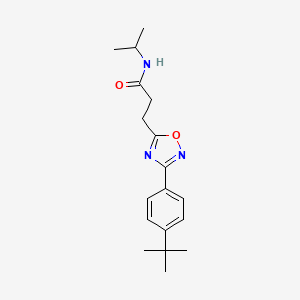

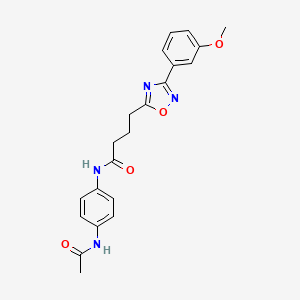

![N'-(2-methoxy-5-methylphenyl)-N-[(oxolan-2-yl)methyl]ethanediamide](/img/structure/B7713742.png)
